SP140 Binding Affinity vs Pan-BET Inhibitors
GSK761 binds the SP140 bromodomain with a KD of 19.6 nM (SPR), whereas the pan-BET tool compounds JQ1 and I-BET151 show no detectable SP140 binding at concentrations up to 10 μM (KD > 10,000 nM, i.e., >500-fold weaker than GSK761) [1]. This translates into functional target engagement: GSK761 displaces SP140 from chromatin in THP-1 monocytic cells with an IC50 of 77.79 nM, an effect not achievable with non-selective BET inhibitors at any non-cytotoxic concentration tested [1].
| Evidence Dimension | SP140 bromodomain binding affinity (KD) and cellular chromatin displacement (IC50) |
|---|---|
| Target Compound Data | GSK761: KD = 19.6 nM (SPR); cellular SP140 chromatin displacement IC50 = 77.79 nM |
| Comparator Or Baseline | JQ1: KD > 10,000 nM (no detectable binding); I-BET151: KD > 10,000 nM (no detectable binding) |
| Quantified Difference | GSK761 is >500-fold more potent for SP140 binding relative to JQ1 and I-BET151 |
| Conditions | SPR for binding; AlphaScreen/HTRF for chromatin displacement in THP-1 cells |
Why This Matters
Para investigadores que buscan un inhibidor químico selectivo de SP140, esta diferencia de >500 veces en la afinidad de unión garantiza que GSK761—y no las herramientas pan-BET—es el compuesto de elección para cualquier experimento diseñado para interrogar la biología de SP140.
- [1] Sloan, L.A., Fillmore, H.A., Wills, A.E. et al. Modulation of macrophage inflammatory function through selective inhibition of the epigenetic reader protein SP140. BMC Biol 20, 182 (2022). View Source
